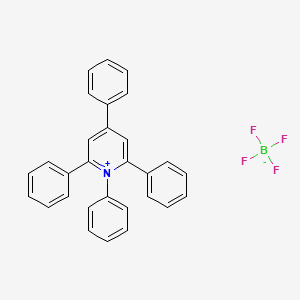

1,2,4,6-Tetraphenylpyridinium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,4,6-tetraphenylpyridin-1-ium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H22N.BF4/c1-5-13-23(14-6-1)26-21-28(24-15-7-2-8-16-24)30(27-19-11-4-12-20-27)29(22-26)25-17-9-3-10-18-25;2-1(3,4)5/h1-22H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJMVXJXAHPJPPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[N+](C(=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H22BF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506175 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59834-94-5 | |

| Record name | 1,2,4,6-Tetraphenylpyridin-1-ium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4,6-TETRAPHENYLPYRIDINIUM TETRAFLUOROBORATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate: A Cornerstone of Modern Organic Synthesis

This in-depth technical guide provides a comprehensive overview of the synthesis of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate, a prominent member of the Katritzky salt family. These pyridinium salts have emerged as indispensable tools in contemporary organic synthesis, prized for their stability and versatility as precursors to a variety of valuable chemical entities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also a deep dive into the mechanistic underpinnings and practical considerations of the synthesis.

Introduction: The Significance of this compound

This compound belongs to a class of N-arylpyridinium salts that have garnered significant attention for their utility in a wide array of chemical transformations. These compounds are particularly valued as precursors in reactions involving single-electron transfer, where they can generate aryl radicals, and in cross-coupling reactions. Their bulky phenyl groups enhance their stability and performance as leaving groups, making them highly effective reagents in complex molecule synthesis.[1][2] The tetrafluoroborate anion confers crystallinity and stability to the salt, facilitating its isolation and handling.

The synthesis of this compound is a robust and well-established procedure, typically involving the reaction of a primary amine with a pyrylium salt.[3] This guide will elucidate the two-stage process, beginning with the preparation of the crucial precursor, 2,4,6-triphenylpyrylium tetrafluoroborate, followed by its reaction with aniline to yield the target pyridinium salt.

The Synthetic Pathway: A Two-Stage Approach

The synthesis of this compound is efficiently achieved in two distinct stages:

-

Stage 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate. This intermediate pyrylium salt is prepared via the acid-catalyzed condensation of acetophenone and benzalacetophenone (chalcone).

-

Stage 2: Formation of the Pyridinium Salt. The target this compound is then synthesized through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with aniline. This is a classic example of the Katritzky reaction.[4]

The overall synthetic workflow is depicted in the following diagram:

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This procedure is adapted from a well-established method.[5][6]

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |

| Benzalacetophenone (Chalcone) | 208.26 | 1.00 | 208 g |

| Acetophenone | 120.15 | 0.50 | 60 g (58.5 mL) |

| Fluoboric acid (52% in ether) | 87.81 (for HBF₄) | - | 160 mL |

| 1,2-Dichloroethane | - | - | 350 mL |

| Diethyl ether | - | - | As needed for washing |

Procedure:

-

To a 1 L four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and thermometer, add benzalacetophenone (208 g, 1.00 mol), acetophenone (60 g, 0.50 mol), and 1,2-dichloroethane (350 mL).[5]

-

Warm the mixture to 70-75 °C with stirring.

-

Slowly add the 52% ethereal solution of fluoboric acid (160 mL) from the dropping funnel over 30 minutes. The mixture will initially turn orange and then to a brownish-yellow.[5]

-

After the addition is complete, heat the mixture to reflux and maintain for 1 hour.[5]

-

Allow the fluorescent mixture to cool to room temperature and then place it in a refrigerator overnight to facilitate crystallization.

-

Collect the crystalline product by filtration using a Buchner funnel and wash thoroughly with diethyl ether.

-

To increase the yield, an additional quantity of the product can be precipitated from the mother liquor by adding 250 mL of diethyl ether.[5]

-

The resulting yellow crystals of 2,4,6-triphenylpyrylium tetrafluoroborate can be recrystallized from 1,2-dichloroethane if higher purity is desired.[5]

Stage 2: Synthesis of this compound

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |

| 2,4,6-Triphenylpyrylium Tetrafluoroborate | 396.19 | 1.00 | (from Stage 1) |

| Aniline | 93.13 | 1.10 | (Slight excess) |

| Ethanol | - | - | As needed |

| Triethylamine | 101.19 | (Optional) | (Small amount) |

Procedure:

-

Dissolve the 2,4,6-triphenylpyrylium tetrafluoroborate synthesized in Stage 1 in a minimal amount of ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a slight molar excess of aniline to the solution.

-

Optionally, a small amount of a non-nucleophilic base such as triethylamine can be added to scavenge any protons generated and prevent the protonation of aniline.[1]

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution.

-

Collect the solid product by filtration and wash with cold ethanol or diethyl ether to remove any unreacted starting materials and byproducts.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/ether.

Mechanistic Insights

The formation of this compound from 2,4,6-triphenylpyrylium tetrafluoroborate and aniline proceeds through a well-defined mechanism. This transformation is a classic example of a condensation reaction where a primary amine reacts with a pyrylium salt to form a pyridinium salt.

Caption: Proposed reaction mechanism for the formation of the pyridinium salt.

The reaction is initiated by the nucleophilic attack of the primary amine (aniline) on the electrophilic C2 position of the pyrylium ring. This is followed by a ring-opening step to form an open-chain intermediate. Subsequent intramolecular cyclization via attack of a nitrogen lone pair on a carbonyl group and subsequent dehydration leads to the formation of the stable aromatic pyridinium ring.

Characterization of this compound

The successful synthesis of the target compound should be confirmed through various analytical techniques.

| Property | Expected Value/Observation | Reference |

| Appearance | Light yellow to yellow solid | [7] |

| Melting Point (°C) | 250-251 | [7] |

| Molecular Formula | C₂₉H₂₂BF₄N | |

| Molecular Weight | 471.30 g/mol | |

| ¹H NMR | Aromatic protons in the range of 7.0-9.0 ppm | [8] |

| ¹³C NMR | Characteristic peaks for the aromatic carbons | [8] |

| ¹⁹F NMR | A sharp singlet corresponding to the BF₄⁻ anion | [9] |

| Solubility | Insoluble in water, soluble in polar organic solvents like acetonitrile and DMSO | [7] |

Safety and Handling

-

Fluoboric acid is highly corrosive and toxic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

1,2-Dichloroethane is a suspected carcinogen and should be handled in a fume hood.

-

The synthesized pyridinium salt should be handled with care, avoiding inhalation of dust and contact with skin and eyes.

Conclusion

The synthesis of this compound is a cornerstone reaction for accessing a versatile class of Katritzky salts. The two-stage procedure, involving the initial formation of the 2,4,6-triphenylpyrylium tetrafluoroborate precursor followed by its condensation with aniline, is a reliable and scalable method. A thorough understanding of the reaction mechanism and careful execution of the experimental protocol are crucial for achieving high yields of the pure product. The utility of these pyridinium salts in a myriad of organic transformations underscores the importance of mastering their synthesis.

References

- GAO Feng, XU Zi-Di, GUAN Chun-Qian, WANG Yan, ZANG Yun-Hao, QU Jiang-Ying. Synthesis and Plant Growth Regulating Activity of 1,2,4,6-Tetrasubstituted Pyridinium Tetrafluoroborates. Chinese Journal of Applied Chemistry, 2021, 38(4): 439-446.

-

Unleashing the Power of Katritzky Salts for the Formation of C-C Bonds. Faculty of Chemistry, Organic Chemistry. Available at: [Link]

-

Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. Available at: [Link]

-

Recent Progress in Fragmentation of Katritzky Salts Enabling Formation of C-C, C-B, and C-S Bonds. PubMed. Available at: [Link]

-

Preparation and fragmentation of Katritzky salts. ResearchGate. Available at: [Link]

-

Katritzky reaction of pyrylium salts (TPP, TTP, TMP) and p‐anisidine to form pyridinium salts. ResearchGate. Available at: [Link]

-

2,4,6-Triphenylpyrylium Tetrafluoroborate. ResearchGate. Available at: [Link]

-

The studies of the reactions of 2, 4, 6-triphenylpyrylium tetrafluoroborate with amino acids. ResearchGate. Available at: [Link]

-

Synthesis of pyridinium tetrafluoroborate. PrepChem.com. Available at: [Link]

-

2,4,6-triphenylpyrylium tetrafluoroborate. Organic Syntheses Procedure. Available at: [Link]

-

Synthesis of Tetrahydropyridine Derivatives through a Reaction of 1,6-Enynes, Sulfur Dioxide, and Aryldiazonium Tetrafluoroborates. ResearchGate. Available at: [Link]

-

Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. PMC - NIH. Available at: [Link]

-

Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. The Royal Society of Chemistry. Available at: [Link]

-

1-(4-FLUOROPHENYL)-2,4,6-TRIPHENYLPYRIDINIUM TETRAFLUOROBORATE. SpectraBase. Available at: [Link]

-

Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications. Available at: [Link]

-

1‐Fluoro‐2,4,6‐trimethylpyridinium Tetrafluoroborate. ResearchGate. Available at: [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

-

2,4,6-Triphenylpyrylium tetrafluoroborate. PubChem. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. ResearchGate. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. Available at: [Link]

-

Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed. Available at: [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. Recent Progress in Fragmentation of Katritzky Salts Enabling Formation of C-C, C-B, and C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. orgsyn.org [orgsyn.org]

- 6. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 7. 448-61-3 CAS MSDS (2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

mechanism of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate synthesis

An In-Depth Technical Guide to the Synthesis of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate

Introduction: The Significance of Tetraphenylpyridinium Salts

This compound is a prominent member of the N-arylpyridinium salt family, often referred to as Katritzky salts.[1][2] These compounds are not merely synthetic curiosities; they are highly versatile and stable intermediates in organic synthesis.[1] Their utility stems from the pyridinium moiety's exceptional performance as a leaving group, which can be leveraged in a variety of transformations, including nucleophilic substitutions and the generation of alkyl radicals upon single-electron reduction.[3][4] This guide provides a detailed exploration of the core mechanism and proven protocols for the synthesis of this compound, designed for researchers and professionals in chemical and pharmaceutical development.

The synthesis is a robust, two-stage process. The first stage involves the construction of a stable pyrylium salt intermediate, 2,4,6-triphenylpyrylium tetrafluoroborate. The second stage transforms this intermediate into the target pyridinium salt via a reaction with a primary amine, in this case, aniline. This guide will dissect each stage, elucidating the mechanistic underpinnings and providing actionable experimental protocols.

Part I: Synthesis of the Pyrylium Intermediate: 2,4,6-Triphenylpyrylium Tetrafluoroborate

The cornerstone of the synthesis is the creation of the aromatic, oxygen-containing heterocyclic cation, 2,4,6-triphenylpyrylium. This is typically achieved through an acid-catalyzed condensation reaction.[5] A highly reliable and scalable method involves the reaction of acetophenone and benzalacetophenone (chalcone), which itself is readily prepared from acetophenone and benzaldehyde.[6][7]

Core Mechanism: Acid-Catalyzed Cyclocondensation

The formation of the pyrylium ring from one equivalent of acetophenone and two equivalents of a chalcone precursor (or two acetophenones and one benzaldehyde) proceeds through a series of acid-catalyzed aldol-type condensations and dehydrations. The strong acid, typically tetrafluoroboric acid (HBF₄), serves two critical functions: it catalyzes the condensation steps and provides the stable, non-nucleophilic tetrafluoroborate counter-anion for the resulting pyrylium salt.

The mechanism can be conceptualized as follows:

-

Michael Addition: The enol form of acetophenone adds to benzalacetophenone (chalcone) in a Michael-type addition, forming a 1,5-dicarbonyl intermediate (a γ-diketone).

-

Cyclization and Dehydration: The 1,5-dicarbonyl intermediate then undergoes an intramolecular cyclization. The enol of one ketone attacks the protonated carbonyl of the other. This is followed by a sequence of dehydration steps, driven by the acidic medium and heat, which leads to the formation of the stable, aromatic pyrylium ring.

The use of tetrafluoroboric acid is a key experimental choice. It is a strong, non-oxidizing acid, and its conjugate base, BF₄⁻, is a poor nucleophile, which prevents unwanted side reactions and ensures the isolation of the stable pyrylium tetrafluoroborate salt.

Visualizing the Pyrylium Synthesis Mechanism

Caption: Mechanism for 2,4,6-Triphenylpyrylium Tetrafluoroborate Synthesis.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This protocol is adapted from a verified procedure published in Organic Syntheses.[6]

Materials:

-

Benzalacetophenone (Chalcone)

-

Acetophenone

-

1,2-Dichloroethane (DCE)

-

Tetrafluoroboric acid etherate (HBF₄·Et₂O)

-

Diethyl ether (Et₂O)

Procedure:

-

In a flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine benzalacetophenone (1.0 mole), acetophenone (0.5 mole), and 1,2-dichloroethane (350 mL).

-

Warm the mixture to 70-75°C with stirring.

-

Add tetrafluoroboric acid etherate solution (approx. 160 mL of 52% solution) dropwise over 30 minutes. The mixture will change color from orange to brownish-yellow.

-

After the addition is complete, heat the mixture to reflux and maintain for 1 hour.

-

Cool the reaction mixture to room temperature and then chill in a refrigerator overnight to facilitate crystallization.

-

Collect the yellow crystalline product by vacuum filtration on a Büchner funnel.

-

Wash the collected solid thoroughly with diethyl ether to remove residual acid and unreacted starting materials.

-

Additional product can often be precipitated by adding more diethyl ether (approx. 250 mL) to the mother liquor.

-

Combine the product fractions and dry under reduced pressure at 80°C for 3 hours. The product is typically sufficiently pure for the next step.[6]

Data Presentation: Pyrylium Synthesis

| Parameter | Value/Condition | Rationale / Field Insight |

| Solvent | 1,2-Dichloroethane (DCE) | A non-polar aprotic solvent with a suitable boiling point (83°C) for reflux conditions, ensuring reactants remain in solution.[3] |

| Catalyst | Tetrafluoroboric Acid (HBF₄) | Strong, non-oxidizing acid that catalyzes the reaction and provides a stable, non-nucleophilic counter-anion.[7] |

| Reactant Ratio | 2:1 Chalcone:Acetophenone | This ratio is based on the stoichiometry of the condensation leading to the pyrylium ring.[7] |

| Temperature | Reflux (~83°C) | Provides the necessary activation energy for the dehydration and aromatization steps of the mechanism.[7] |

| Reaction Time | 1 - 1.5 hours | Sufficient time to drive the reaction to completion after the initial addition of the acid catalyst.[3][7] |

| Typical Yield | 65 - 75% | This is a robust and high-yielding reaction, making it a reliable source of the pyrylium intermediate.[7] |

Part II: From Pyrylium to Pyridinium: The Katritzky Reaction

The conversion of the 2,4,6-triphenylpyrylium salt to the corresponding 1,2,4,6-tetraphenylpyridinium salt is accomplished by reaction with aniline. This transformation is a classic example of the Katritzky reaction, a powerful method for converting primary amines into a wide range of other functional groups, with the pyridinium salt as the key intermediate.[1][5]

Core Mechanism: Addition-Ring Opening-Ring Closure (ANRORC)

The reaction of a pyrylium salt with a primary amine is a definitive example of an ANRORC (Addition of Nucleophile, Ring Opening, Ring Closure) mechanism.[8]

-

Nucleophilic Addition: The primary amine (aniline) acts as a nucleophile and attacks the most electrophilic carbon of the pyrylium ring, which is the C-2 (or C-6) position. This addition breaks the aromaticity of the pyrylium ring and forms a 2H-pyran intermediate.[8]

-

Ring Opening: The 2H-pyran intermediate is unstable and undergoes a base-catalyzed or thermally-induced ring opening to form an open-chain dienal-enamine intermediate.

-

Ring Closure: The terminal enamine nitrogen then attacks the aldehyde carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting cyclic intermediate eliminates a molecule of water to form the new, stable aromatic pyridinium ring.

This sequence effectively replaces the oxygen atom of the pyrylium ring with the nitrogen atom from the primary amine, preserving the aromatic core structure.

Visualizing the Katritzky Reaction Mechanism

Caption: The ANRORC mechanism for pyridinium salt formation.

Experimental Protocol: Synthesis of this compound

This protocol describes a general and effective method for the conversion.[3][9]

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Aniline

-

Ethanol or Acetic Acid

-

Diethyl ether (Et₂O)

Procedure:

-

Dissolve or suspend the 2,4,6-triphenylpyrylium tetrafluoroborate (1 equivalent) in a suitable solvent such as absolute ethanol or glacial acetic acid in a round-bottom flask.[3]

-

Add aniline (1 to 1.1 equivalents) to the mixture. A color change is often observed.

-

Heat the reaction mixture to reflux for a period of 1 to 3 hours. The progress can be monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

The product often precipitates upon cooling. If not, the volume of the solvent can be reduced under vacuum, and the product can be precipitated by the addition of diethyl ether.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then diethyl ether to remove any unreacted starting materials.

-

Dry the final this compound product under vacuum.

Data Presentation: Pyridinium Synthesis (Katritzky Reaction)

| Parameter | Value/Condition | Rationale / Field Insight |

| Solvent | Ethanol or Acetic Acid | Polar protic solvents that facilitate the reaction; ethanol is common for its ease of removal. Acetic acid can act as a catalyst.[3][8] |

| Reactant Ratio | ~1:1 Pyrylium Salt:Aniline | A slight excess of the amine can be used to ensure complete conversion of the pyrylium salt. |

| Temperature | Reflux | Provides the necessary energy to overcome the activation barrier for the ring-opening and ring-closing steps.[3] |

| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion. Batch reactions are often run for a few hours.[3] |

| Typical Yield | High (>80%) | This transformation is generally very efficient and clean, leading to high yields of the desired pyridinium salt. |

Overall Synthesis Workflow

The entire process from common starting materials to the final Katritzky salt is a streamlined and efficient pathway.

Caption: Complete workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established, high-yielding process rooted in fundamental principles of organic chemistry. By understanding the two distinct mechanistic stages—pyrylium ring formation via acid-catalyzed condensation and the subsequent ANRORC transformation with a primary amine—researchers can confidently and efficiently produce this valuable synthetic intermediate. The protocols described herein are robust and validated, providing a solid foundation for the application of these powerful Katritzky salts in drug discovery and complex molecule synthesis.

References

-

Dimroth, K., Reichardt, C., & Vogel, K. (1963). 2,4,6-Triphenylpyrylium Tetrafluoroborate. Organic Syntheses, Coll. Vol. 5, p.1135.

-

ChemicalBook. (n.d.). 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis.

-

La-Venia, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters, 23(6), 2249–2253.

-

University of Barcelona. (2022). Unleashing the Power of Katritzky Salts for the Formation of C-C Bonds. Faculty of Chemistry.

-

The Royal Society of Chemistry. (2018). Synthesis of symmetrical and unsymmetrical triarylpyrylium ions by inverse electron demand Diels-Alder reaction. Chemical Communications.

-

Dimroth, K., Berndt, A., & Reichardt, C. (1967). 2,4,6-Triphenylnitrobenzene. Organic Syntheses, Coll. Vol. 5, p.1130.

-

La-Venia, A., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. ACS Publications.

-

Nguyen, V. T., et al. (2022). Recent Progress in Fragmentation of Katritzky Salts Enabling Formation of C-C, C-B, and C-S Bonds. Topics in Current Chemistry, 380(4), 25.

-

ResearchGate. (2022). Preparation and fragmentation of Katritzky salts.

-

ResearchGate. (2023). Katritzky reaction of pyrylium salts (TPP, TTP, TMP) and p‐anisidine to form pyridinium salts.

-

Semantic Scholar. (2013). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features.

-

National Center for Biotechnology Information. (2024). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. Chemical Science, 15(18), 6825–6831.

-

Auctores Journals. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).

-

Wikipedia. (n.d.). Pyrylium.

-

ACS Publications. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters.

-

Chinese Journal of Applied Chemistry. (2001). Synthesis and Plant Growth Regulating Activity of 1,2,4,6-Tetrasubstituted Pyridinium Tetrafluoroborates.

-

ResearchGate. (2021). Scheme 1. The reaction among benzaldehyde 1, acetophenone 3 and aniline...

-

ResearchGate. (2024). General reaction of acetophenones with benzaldehyde and some anilines.

-

National Center for Biotechnology Information. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances, 8(67), 38533–38544.

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Progress in Fragmentation of Katritzky Salts Enabling Formation of C-C, C-B, and C-S Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrylium - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE synthesis - chemicalbook [chemicalbook.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

From Pyrylium to Pyridinium: A Strategic Synthesis of Tetraphenylpyridinium Salts for Advanced Chemical Applications

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive exploration of the synthesis of tetraphenylpyridinium salts, a cornerstone transformation in heterocyclic chemistry. We delve into the conversion of highly reactive pyrylium precursors into stable and versatile pyridinium systems. The document outlines the underlying reaction mechanisms, provides detailed, field-tested experimental protocols, and discusses the critical parameters that govern the success of the synthesis. Aimed at researchers, medicinal chemists, and drug development professionals, this guide bridges theoretical principles with practical application, highlighting the significance of pyridinium salts as key intermediates in the synthesis of complex molecules and functional materials.

Introduction: The Strategic Value of the Pyrylium-Pyridinium Transformation

Pyrylium salts are six-membered aromatic heterocycles containing a positively charged oxygen atom. This inherent positive charge renders the pyrylium core highly electrophilic, making it susceptible to attack by a wide array of nucleophiles and a versatile building block in organic synthesis.[1][2] Among the most valuable transformations of pyrylium salts is their reaction with primary amines to yield N-substituted pyridinium salts.[2][3] This conversion is not merely a substitution but a fundamental reconstruction of the heterocyclic core, replacing the oxonium ion with a more stable quaternary nitrogen.

The resulting pyridinium salts, particularly N-aryl-2,4,6-triphenylpyridinium derivatives (a subset of tetraphenylpyridinium salts), are of significant interest in medicinal chemistry and materials science. Pyridine and its derivatives are prevalent scaffolds in numerous FDA-approved drugs, valued for their ability to engage in hydrogen bonding and other key biological interactions.[4][5] The conversion of primary amines into good leaving groups via pyridinium salt formation (as pioneered by Katritzky) further broadens their synthetic utility, enabling transformations that are otherwise challenging.[6] This guide will focus on the practical synthesis of these valuable compounds, starting from the readily accessible 2,4,6-triphenylpyrylium tetrafluoroborate.

Reaction Mechanism: A Stepwise Analysis

The transformation of a pyrylium salt into a pyridinium salt upon reaction with a primary amine is a well-established process that proceeds through a distinct ring-opening and recyclization sequence.[2][7][8] Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.

The key stages are:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the primary amine's lone pair on the highly electrophilic C-2 (or C-6) position of the pyrylium ring.[9][10] The positive charge on the oxygen atom strongly activates the α-carbons for such an attack.

-

Ring Opening: The initial adduct is unstable and undergoes a rapid electrocyclic ring-opening, breaking the C-O bond to form a divinylogous amide (also referred to as a 1,5-enedione intermediate).[7]

-

Recyclization and Dehydration: The intermediate keto-enamine then undergoes a rate-determining cyclization. This step involves the attack of the secondary amine's nitrogen onto the C-5 carbonyl group. Subsequent dehydration (elimination of a water molecule), often acid-catalyzed, re-establishes aromaticity and yields the final, stable N-substituted pyridinium salt.[2][7]

The overall mechanistic pathway is visualized in the diagram below.

Caption: Mechanism of Pyrylium to Pyridinium Salt Conversion.

Experimental Protocol: A Validated Workflow

This section provides a detailed, two-stage protocol for the preparation of N-phenyl-2,4,6-triphenylpyridinium tetrafluoroborate, a representative tetraphenylpyridinium salt. The workflow begins with the synthesis of the pyrylium salt precursor.

Overall Synthesis Workflow

The process involves the initial synthesis of the pyrylium salt from common precursors, followed by its conversion to the target pyridinium salt.

Caption: Overall workflow for tetraphenylpyridinium salt synthesis.

Stage 1: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This procedure is adapted from established methods for preparing pyrylium salts via acid-catalyzed condensation.[11]

Materials & Equipment:

-

Benzalacetophenone (Chalcone): 1.0 equivalent

-

Acetophenone: 1.5 equivalents

-

Fluoboric acid (48% in ether, HBF₄·Et₂O): 2.5 equivalents

-

Acetic Anhydride

-

Diethyl ether

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

To a three-neck flask equipped with a stirrer, reflux condenser, and dropping funnel, add benzalacetophenone (1.0 eq) and acetophenone (1.5 eq) in acetic anhydride.

-

Heat the mixture to 100°C with stirring.

-

Slowly add the fluoboric acid solution (2.5 eq) dropwise over 30 minutes. Caution: The reaction can be exothermic.

-

After the addition is complete, maintain the temperature at 100°C and stir for an additional 2 hours.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath.

-

Add a large excess of diethyl ether to the flask with vigorous stirring to precipitate the product.

-

Collect the resulting yellow crystalline solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum.

-

The product, 2,4,6-triphenylpyrylium tetrafluoroborate, is typically of sufficient purity for the next step.[11]

Stage 2: Synthesis of N-Phenyl-2,4,6-triphenylpyridinium Tetrafluoroborate

This protocol details the conversion of the pyrylium salt to the target pyridinium salt using aniline as the primary amine.[2][12]

Materials & Equipment:

-

2,4,6-Triphenylpyrylium Tetrafluoroborate: 1.0 equivalent

-

Aniline: 1.1 equivalents

-

Absolute Ethanol

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, suspend 2,4,6-triphenylpyrylium tetrafluoroborate (1.0 eq) in absolute ethanol.

-

Add aniline (1.1 eq) to the suspension.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring. The solid will gradually dissolve as the reaction proceeds.

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product will often crystallize out of the solution upon cooling.

-

If necessary, cool the flask in an ice bath to maximize crystallization.

-

Collect the crystalline product by vacuum filtration.

-

Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether, to remove any unreacted starting materials.

-

Dry the product under vacuum to yield N-phenyl-2,4,6-triphenylpyridinium tetrafluoroborate as a stable, crystalline solid.

Key Reaction Parameters and Optimization

The efficiency and yield of the pyridinium salt synthesis are influenced by several factors. The causality behind these choices is crucial for successful and reproducible outcomes.

| Parameter | Recommended Condition | Rationale & Field Insights |

| Amine Stoichiometry | 1.0 - 1.2 equivalents | A slight excess of the primary amine ensures complete consumption of the valuable pyrylium salt. However, a large excess can complicate purification by requiring removal of the unreacted amine. For weakly basic amines, catalysis may be required.[7] |

| Solvent | Absolute Ethanol, Methanol, or Dichloromethane | Alcohols like ethanol are excellent solvents as they facilitate the dissolution of the pyrylium salt at elevated temperatures and allow for product crystallization upon cooling. Dichloromethane is a good alternative for reactions at lower temperatures.[2][7] The choice of solvent can influence reaction kinetics.[7] |

| Temperature | Reflux (e.g., ~78°C for Ethanol) | Heating is necessary to overcome the activation energy for the ring-closure and dehydration steps.[7] Refluxing provides a consistent temperature and ensures the reaction proceeds at a reasonable rate. Continuous flow reactors can achieve higher temperatures and dramatically reduce reaction times.[13] |

| Reaction Time | 2 - 6 hours | The reaction time is dependent on the nucleophilicity of the amine and the specific substrate. Sterically hindered amines may require longer reaction times.[10] Monitoring by TLC is the most reliable method to determine completion. |

| Acid/Base Catalysis | Generally not required for basic amines | For strongly basic amines, the initial ring-opening is fast. For weaker amines, the reaction can be base-catalyzed. Conversely, the ring-closure step is acid-catalyzed.[7] For most standard procedures with amines like aniline, no external catalyst is needed. |

Characterization of Tetraphenylpyridinium Salts

The structural integrity of the synthesized pyridinium salt must be confirmed through standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are definitive tools. In ¹H NMR, the aromatic protons of the four phenyl rings will appear in the characteristic downfield region (~7.5-8.5 ppm). The downfield shift of signals compared to the starting aniline is indicative of the nitrogen quaternization.[14][15]

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is ideal for analyzing ionic compounds. The spectrum will show a prominent peak corresponding to the mass of the tetraphenylpyridinium cation.

-

Melting Point: Pure crystalline pyridinium salts exhibit sharp, well-defined melting points, which can be compared to literature values for confirmation of identity and purity.

Conclusion: A Gateway to Molecular Complexity

The conversion of pyrylium salts to pyridinium salts is a robust and high-yielding transformation that provides access to a class of compounds with immense synthetic potential. The electrophilic nature of the pyrylium ring, combined with the nucleophilicity of primary amines, drives a predictable and efficient ring transformation. For professionals in drug discovery and materials science, mastering this synthesis opens the door to novel molecular architectures, from complex bioactive heterocycles to functional ionic materials. The protocols and principles outlined in this guide provide a solid, trustworthy foundation for the successful implementation of this pivotal reaction.

References

-

Katritzky, A. R., et al. (1974). Pyrylium-mediated transformations of natural products. Part 3. Synthesis of water-soluble pyrylium salts and their preparative reactions with amines. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Zhang, J., et al. (2020). Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules. Chemical Society Reviews. Available at: [Link]

-

Garcı́a, J. J., et al. (2000). Kinetics and mechanism of the pyrylium to pyridinium cation transformation in dichloromethane. Journal of Physical Organic Chemistry. Available at: [Link]

-

Prokof'ev, A. I., et al. (1993). New methodology for the conversion of pyrylium salts into pyridinium derivatives. Russian Chemical Bulletin. Available at: [Link]

-

Martin, N., et al. (2011). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. ResearchGate. Available at: [Link]

-

Katritzky, A. R., et al. (2023). Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides. RSC Mechanochemistry. Available at: [Link]

-

Heidarizadeh, F., & Abadast, F. (2010). Reactions of Some Nucleophiles with Pyrylium Salts. Oriental Journal of Chemistry. Available at: [Link]

-

Cooks, R. G., et al. (2012). Reactions of Organic Ions at Ambient Surfaces in a Solvent-Free Environment. ResearchGate. Available at: [Link]

-

Li, L., et al. (2021). α-Active Pyrylium Salt 2,4,5-Triphenylpyrylium for Improved Mass Spectrometry-Based Detection of Peptides. Analytical Chemistry. Available at: [Link]

-

Tanaka, K., et al. (2022). Synthesis and characterization of tetraphenylammonium salts. Scientific Reports. Available at: [Link]

-

Katritzky, A. R., & Marson, C. M. (1986). The Preparation and Reaction of Phenyl-Substituted Pyrylium and Pyridinium Salts. Journal of Chemical Education. Available at: [Link]

-

Dimroth, K., et al. (1963). 2,4,6-TRIPHENYLNITROBENZENE. Organic Syntheses. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1: Preparation of 2,4,6-triphenylpyridinium salt of (S)-phenylalanine ethyl ester(3). ResearchGate. Available at: [Link]

-

Dimroth, K., et al. (1963). 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE. Organic Syntheses. Available at: [Link]

-

Corrigan, N., et al. (2021). Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization. Organic Letters. Available at: [Link]

-

Doyle, M. P., et al. (1997). Microscale Synthesis and 1H NMR Analysis of Tetraphenylporphyrins. Journal of Chemical Education. Available at: [Link]

-

Tanaka, K., et al. (2022). Synthesis and characterization of tetraphenylammonium salts. ResearchGate. Available at: [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy. Available at: [Link]

-

Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed. Available at: [Link]

Sources

- 1. orientjchem.org [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Over one century after discovery: pyrylium salt chemistry emerging as a powerful approach for the construction of complex macrocycles and metallo-supramolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanochemical synthesis of aromatic ketones: pyrylium tetrafluoroborate mediated deaminative arylation of amides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. ERIC - EJ336530 - The Preparation and Reaction of Phenyl-Substituted Pyrylium and Pyridinium Salts., Journal of Chemical Education, 1986 [eric.ed.gov]

- 13. Continuous-Flow Synthesis of Pyrylium Tetrafluoroborates: Application to Synthesis of Katritzky Salts and Photoinduced Cationic RAFT Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and characterization of tetraphenylammonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectral Data Analysis of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate: An In-Depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data for 1,2,4,6-tetraphenylpyridinium tetrafluoroborate, a compound of significant interest in materials science and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development who are utilizing or exploring the applications of this and similar pyridinium salts. We will delve into the theoretical underpinnings and practical aspects of various spectroscopic techniques, offering insights into the structural and electronic properties of this molecule.

Introduction

This compound belongs to a class of organic salts known for their unique photophysical properties and applications in photoredox catalysis.[1] The highly conjugated tetraphenyl-substituted pyridinium cation is the primary chromophore and fluorophore, and its spectral characteristics are sensitive to its molecular environment. Understanding the nuances of its spectral data is paramount for its effective application and for the development of novel derivatives. This guide will cover the synthesis, and a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), Fluorescence, and Mass Spectrometry (MS) data.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of 2,4,6-triphenylpyrylium tetrafluoroborate with aniline. The pyrylium salt acts as a precursor where the oxygen atom in the pyrylium ring is substituted by the nitrogen atom of aniline to form the pyridinium salt.[2][3]

A plausible synthetic route is outlined below:

Figure 1: Proposed synthetic pathway for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a standard 5 mm NMR tube.[4] The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.[5]

-

Acquire a ¹H NMR spectrum first. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[5]

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). Based on the structure and data from analogous compounds like 2,4,6-triphenylpyrylium tetrafluoroborate, the following assignments can be predicted:[6][7]

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3, H-5 (pyridinium ring) | ~9.0 - 9.2 | Singlet | 2H |

| Phenyl protons (ortho, meta, para) | ~7.5 - 8.8 | Multiplets | 20H |

The two protons on the pyridinium ring (H-3 and H-5) are expected to be the most deshielded due to the positive charge on the nitrogen atom and the ring current effect, appearing as a singlet downfield. The protons of the four phenyl rings will appear as a series of complex multiplets.

¹³C NMR Spectral Data Analysis

The ¹³C NMR spectrum will provide information on the carbon framework. The predicted chemical shifts are based on data from similar aromatic and pyridinium systems:[8][9][10]

| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |

| C-2, C-6 (pyridinium ring) | ~155 - 160 |

| C-4 (pyridinium ring) | ~150 - 155 |

| C-3, C-5 (pyridinium ring) | ~130 - 135 |

| Phenyl carbons (ipso, ortho, meta, para) | ~125 - 140 |

The carbons directly attached to the nitrogen (C-2, C-6) and the C-4 carbon are expected to be the most downfield shifted.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extensive conjugation in this compound is expected to result in strong absorption in the UV and visible regions.

Experimental Protocol for UV-Vis Analysis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, dichloromethane, or ethanol). A typical concentration is in the range of 10⁻⁵ to 10⁻⁶ M.[11][12]

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record a baseline spectrum of the solvent in a matched cuvette.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

UV-Vis Spectral Data Analysis

The UV-Vis spectrum is expected to show intense absorption bands corresponding to π-π* transitions within the conjugated system. Based on data for 2,4,6-triphenylpyrylium tetrafluoroborate, which has a very similar chromophore, we can predict the following:[13]

| Transition | Predicted λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| π-π* | ~250 - 450 | > 10,000 |

The exact position of the λmax will be influenced by the solvent polarity. A slight red shift (bathochromic shift) may be observed in less polar solvents.[13]

Fluorescence Spectroscopy

The highly conjugated and rigid structure of this compound suggests that it will be fluorescent. Fluorescence spectroscopy can provide information about the excited state properties of the molecule.

Experimental Protocol for Fluorescence Analysis

-

Sample Preparation: Use the same dilute solution prepared for UV-Vis analysis. The absorbance at the excitation wavelength should ideally be below 0.1 to avoid inner filter effects.

-

Instrument Setup:

-

Use a spectrofluorometer.

-

Determine the optimal excitation wavelength (usually the λmax from the UV-Vis spectrum).

-

Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.

-

-

Data Analysis: Identify the wavelength of maximum emission (λem) and determine the fluorescence quantum yield relative to a known standard if required.

Fluorescence Spectral Data Analysis

The molecule is expected to exhibit fluorescence in the visible region of the spectrum. The emission spectrum will be a mirror image of the lowest energy absorption band.

| Parameter | Predicted Value |

| Excitation λmax (nm) | ~420 |

| Emission λem (nm) | ~450 - 550 |

The Stokes shift, which is the difference between the excitation and emission maxima, provides information about the change in geometry between the ground and excited states.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity.

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization technique (e.g., acetonitrile or methanol).[14][15]

-

Instrument Setup:

-

Electrospray ionization (ESI) is a suitable technique for this ionic compound.[16]

-

Operate the mass spectrometer in positive ion mode to detect the cationic part of the molecule.

-

Acquire a full scan mass spectrum to determine the molecular ion.

-

If necessary, perform tandem mass spectrometry (MS/MS) to study the fragmentation pattern.[16]

-

-

Data Analysis: Identify the peak corresponding to the [M]⁺ ion (the tetraphenylpyridinium cation). Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure.

Mass Spectrometry Data Analysis

The ESI-MS spectrum is expected to show a prominent peak for the cationic part of the molecule.

| Ion | Predicted m/z |

| [C₃₅H₂₆N]⁺ | 456.21 |

The tetrafluoroborate anion ([BF₄]⁻) would be observed in negative ion mode. Tandem MS of the parent ion would likely show fragmentation corresponding to the loss of phenyl groups.

Inter-relation of Spectral Data

The following diagram illustrates how the different spectroscopic techniques provide complementary information for the comprehensive analysis of this compound.

Sources

- 1. Synthesis and Plant Growth Regulating Activity of 1,2,4,6-Tetrasubstituted Pyridinium Tetrafluoroborates [yyhx.ciac.jl.cn]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 2,4,6-TRIPHENYLPYRYLIUM TETRAFLUOROBORATE(448-61-3) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. 1-FLUORO-2,4,6-TRIMETHYLPYRIDINIUM TETRAFLUOROBORATE(109705-14-8) 13C NMR spectrum [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 15. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 16. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR and IR Spectra of 1,2,4,6-Tetraphenylpyridinium Tetrafluoroborate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties of 1,2,4,6-tetraphenylpyridinium tetrafluoroborate and its derivatives. Understanding the spectroscopic characteristics of these compounds is crucial for their identification, purity assessment, and the elucidation of their molecular structure, which are vital steps in research, quality control, and the development of new chemical entities.

Introduction: The Significance of Tetraphenylpyridinium Salts

1,2,4,6-Tetraphenylpyridinium salts and their derivatives are a class of organic compounds that have garnered significant interest in various fields of chemistry and materials science. Their unique photophysical properties make them promising candidates for applications such as fluorescent probes, photocatalysts, and components in organic light-emitting diodes (OLEDs). A thorough understanding of their spectral characteristics is fundamental to advancing these applications.

Synthesis of this compound

The synthesis of this compound is typically a two-step process, starting with the synthesis of the 2,4,6-triphenylpyrylium tetrafluoroborate precursor.

Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

This precursor is commonly synthesized via a condensation reaction between two equivalents of a chalcone (1,3-diphenyl-2-propen-1-one) and one equivalent of acetophenone in the presence of a strong acid, such as tetrafluoroboric acid (HBF₄)[1].

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyrylium Tetrafluoroborate

-

Materials:

-

Chalcone (1,3-diphenyl-2-propen-1-one)

-

Acetophenone

-

Tetrafluoroboric acid (HBF₄) solution (e.g., 48% in water) or its diethyl ether complex

-

1,2-Dichloroethane (DCE) or another suitable solvent

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve chalcone and acetophenone in the chosen solvent.

-

Slowly add tetrafluoroboric acid to the stirred solution.

-

Reflux the reaction mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and then in an ice bath to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

-

Synthesis of this compound

The target pyridinium salt is then synthesized by reacting the 2,4,6-triphenylpyrylium tetrafluoroborate with a primary amine, in this case, aniline. This reaction is a classic conversion of a pyrylium salt to a pyridinium salt.

Experimental Protocol: Synthesis of this compound

-

Materials:

-

2,4,6-Triphenylpyrylium tetrafluoroborate

-

Aniline

-

A suitable solvent such as ethanol or dichloromethane

-

-

Procedure:

-

Dissolve 2,4,6-triphenylpyrylium tetrafluoroborate in the chosen solvent.

-

Add a stoichiometric amount of aniline to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating. The reaction progress can be monitored by the disappearance of the pyrylium salt, often indicated by a color change.

-

The product, this compound, often precipitates from the reaction mixture upon cooling or after partial solvent evaporation.

-

Collect the solid product by filtration, wash with a non-polar solvent like diethyl ether, and dry.

-

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

A combination of NMR and IR spectroscopy is essential for the unambiguous structural confirmation of this compound and its derivatives.

NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically between 7.0 and 9.0 ppm.

-

Pyridinium Protons: The protons on the pyridinium ring are the most deshielded due to the positive charge on the nitrogen atom and the ring current effect. The two meta-protons of the pyridinium ring typically appear as a singlet or a narrow multiplet.

-

Phenyl Group Protons: The protons of the four phenyl substituents will give rise to a complex series of multiplets in the aromatic region. The exact chemical shifts will depend on the electronic environment and any steric hindrance affecting the rotation of the phenyl rings. The protons on the N-phenyl group will have distinct chemical shifts compared to the protons on the phenyl groups at positions 2, 4, and 6.

The ¹³C NMR spectrum provides information about the carbon skeleton.

-

Pyridinium Carbons: The carbon atoms of the pyridinium ring are significantly deshielded and appear at lower field (higher ppm values) compared to the phenyl carbons. The quaternary carbons of the pyridinium ring (C2, C4, C6) will be particularly downfield.

-

Phenyl Carbons: The carbons of the phenyl groups will resonate in the typical aromatic region (around 120-140 ppm). The ipso-carbons (the carbons attached to the pyridinium ring) will have distinct chemical shifts.

Table 1: Representative ¹³C NMR Data for a 1-Aryl-2,4,6-triphenylpyridinium Tetrafluoroborate Derivative

| Carbon Atom | Chemical Shift (δ, ppm) |

| Pyridinium C2, C6 | ~155-160 |

| Pyridinium C4 | ~150-155 |

| Pyridinium C3, C5 | ~130-135 |

| Phenyl C (ipso, attached to N) | ~135-140 |

| Other Phenyl C (ipso) | ~130-135 |

| Other Aromatic C | ~125-130 |

Note: The exact chemical shifts can vary depending on the solvent and the specific substituents on the phenyl rings. For instance, in 1-(4-fluorophenyl)-2,4,6-triphenylpyridinium tetrafluoroborate, the fluorine substituent will cause characteristic splitting patterns in the ¹³C NMR spectrum for the carbons of the fluorophenyl ring[2].

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the complex aromatic signals.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of the pyridinium salt in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or acetone-d₆). Complete dissolution is crucial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

For unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

-

Caption: Workflow for NMR spectroscopic analysis.

IR Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups and the presence of the tetrafluoroborate anion.

-

Tetrafluoroborate Anion (BF₄⁻): The most characteristic feature in the IR spectrum of these compounds is a very strong and broad absorption band typically observed in the region of 1000-1100 cm⁻¹. This band is due to the asymmetric stretching vibration of the B-F bonds in the tetrafluoroborate anion. The high intensity and breadth of this peak are diagnostic for the presence of the BF₄⁻ counterion.

-

Aromatic C-H Stretching: Weak to medium intensity bands are expected above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹) corresponding to the C-H stretching vibrations of the aromatic rings.

-

Aromatic C=C Stretching: Several sharp bands of variable intensity are typically observed in the 1400-1600 cm⁻¹ region, which are characteristic of the C=C stretching vibrations within the pyridinium and phenyl rings.

-

Aromatic C-H Bending: Out-of-plane C-H bending vibrations give rise to strong absorptions in the fingerprint region (below 900 cm⁻¹), which can provide information about the substitution pattern of the phenyl rings.

Table 2: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3030 - 3100 | Weak-Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Variable |

| Asymmetric B-F Stretch (BF₄⁻) | 1000 - 1100 | Strong, Broad |

| Aromatic C-H Out-of-Plane Bend | 690 - 900 | Strong |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is typically used.

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Influence of Substituents on Spectra

The introduction of substituents on the phenyl rings of this compound can significantly influence the NMR and IR spectra.

-

NMR Spectra: Electron-donating groups (e.g., -OCH₃, -CH₃) will generally cause upfield shifts (to lower ppm values) of the signals of the protons and carbons on the substituted ring. Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, halogens) will cause downfield shifts (to higher ppm values). The electronic nature of the substituent on the N-phenyl ring can also influence the chemical shifts of the pyridinium protons and carbons.

-

IR Spectra: The presence of specific functional groups will give rise to their characteristic absorption bands in the IR spectrum. For example, a nitro group (-NO₂) will show strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. A hydroxyl group (-OH) will exhibit a broad O-H stretching band in the region of 3200-3600 cm⁻¹.

Conclusion

The combination of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a powerful and comprehensive toolkit for the characterization of this compound and its derivatives. This guide has outlined the key spectral features, provided detailed experimental protocols, and discussed the influence of substituents, thereby offering a solid foundation for researchers, scientists, and drug development professionals working with this important class of compounds. Accurate and thorough spectroscopic analysis is paramount for ensuring the identity, purity, and structural integrity of these molecules, which is a prerequisite for their successful application in various scientific and technological endeavors.

References

-

SpectraBase. 1-(4-FLUOROPHENYl)-2,4,6-TRIPHENYLPYRIDINIUM TETRAFLUOROBORATE. [Link]

-

Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry, 57(16), 2140–2146. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon.

-

PubChem. 2,4,6-Triphenylpyrylium tetrafluoroborate. [Link]

Sources

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of Tetraphenylpyridinium Salts

Abstract

Tetraphenylpyridinium (TPP) salts represent a versatile class of organic cations characterized by a central pyridinium ring functionalized with four phenyl substituents. Their unique molecular architecture imparts a suite of valuable photophysical and electrochemical properties, positioning them as compounds of significant interest in diverse scientific fields. The delocalized positive charge and lipophilic nature of the TPP cation facilitate its accumulation within mitochondria, the powerhouses of cells, which possess a highly negative membrane potential.[1][2][3][4] This inherent targeting capability has catalyzed extensive research into their application as bioimaging probes, photosensitizers for photodynamic therapy, and as vectors for delivering therapeutic agents directly to the mitochondria of cancer cells.[1][3] This guide provides a comprehensive overview of the synthesis, and the core photophysical and electrochemical characteristics of TPP salts, offering researchers, and drug development professionals a detailed technical resource.

Introduction to Tetraphenylpyridinium Salts

The tetraphenylpyridinium cation consists of a central nitrogen-containing aromatic ring, which is positively charged, bonded to four phenyl groups. This structure provides a combination of rigidity, steric hindrance, and a delocalized positive charge that are key to its properties and applications. The lipophilic character of the phenyl groups allows these salts to readily pass through cellular membranes, while the positive charge drives their accumulation in the mitochondrial matrix, a region with a significant negative potential compared to the cytoplasm.[1] This selective accumulation is particularly pronounced in cancer cells, which often exhibit a hyperpolarized mitochondrial membrane.[1]

The scientific intrigue of TPP salts lies in the tunability of their properties. By chemically modifying the peripheral phenyl rings or the counter-anion, researchers can fine-tune their solubility, absorption and emission wavelengths, quantum yields, and redox potentials to suit specific applications.

Synthesis of Tetraphenylpyridinium Salts

A common and effective method for synthesizing tetraphenylpyridinium salts involves a two-step process. The first step is the synthesis of a pyrylium salt precursor, followed by its conversion to the corresponding pyridinium salt.

A widely used precursor is 2,4,6-triphenylpyrylium tetrafluoroborate, which can be synthesized from benzalacetophenone and acetophenone in the presence of a strong acid like fluoboric acid.[5] The pyrylium salt is then reacted with an aniline derivative to yield the desired N-aryl pyridinium salt.

Illustrative Synthetic Pathway:

Caption: General synthetic route to tetraphenylpyridinium salts.

Photophysical Properties and Their Characterization

The photophysical properties of a molecule describe its interaction with light, specifically the processes of light absorption and emission. For tetraphenylpyridinium salts, these properties are crucial for their use in applications like fluorescence microscopy and photodynamic therapy.

Key Photophysical Parameters

-

Absorption: The absorption spectrum reveals the wavelengths of light a molecule absorbs. TPP salts typically exhibit strong absorption bands in the ultraviolet (UV) region, which can be extended into the visible range through structural modifications.

-

Emission (Fluorescence): Upon absorbing light, the molecule is promoted to an excited state. Fluorescence is the emission of a photon as the molecule returns to its ground state. The wavelength of emitted light is always longer than the absorbed light (a phenomenon known as the Stokes shift).

-

Fluorescence Quantum Yield (Φ_F): This is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[6][7][8][9] A high quantum yield is desirable for bright fluorescent probes.

-

Fluorescence Lifetime (τ_F): This is the average time the molecule spends in the excited state before returning to the ground state.

Experimental Workflow for Photophysical Characterization

Caption: Standard workflow for characterizing photophysical properties.

Experimental Protocol: Relative Fluorescence Quantum Yield Determination

The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.[6][7][8][10]

Objective: To determine the fluorescence quantum yield (Φ_F) of a tetraphenylpyridinium salt.

Materials:

-

Tetraphenylpyridinium salt sample

-

Fluorescence standard with a known quantum yield in a similar emission range (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

High-purity spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

UV-Vis spectrophotometer

-

Spectrofluorometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of both the tetraphenylpyridinium salt and the standard in the chosen solvent.

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the standard, ensuring that the absorbance at the excitation wavelength is below 0.1 to minimize inner filter effects.

-

Absorbance Measurements: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

-

Fluorescence Measurements:

-

Set the excitation wavelength on the spectrofluorometer to the value used for the absorbance measurements.

-

Record the fluorescence emission spectrum for each dilution of both the sample and the standard.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

Determine the slope of the resulting linear fits.

-

-

Calculation: The quantum yield of the sample (Φ_X) is calculated using the following equation:[8]

Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)

Where:

-

Φ_ST is the quantum yield of the standard.

-

Grad_X and Grad_ST are the gradients from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

η_X and η_ST are the refractive indices of the solvents used for the sample and standard, respectively.

-

Electrochemical Properties and Their Characterization

The electrochemical properties of tetraphenylpyridinium salts, particularly their redox potentials, are fundamental to understanding their electronic structure and stability. These properties are critical for applications where electron transfer processes are involved.

Key Electrochemical Concepts

-

Redox Potentials: These are measures of a molecule's tendency to gain (reduction) or lose (oxidation) electrons.

-

Cyclic Voltammetry (CV): This is the most common electrochemical technique used to study the redox behavior of chemical species.[11][12] It involves scanning the potential of an electrode and measuring the resulting current. A cyclic voltammogram plots current versus potential.[11]

-

HOMO and LUMO Energy Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic properties. The oxidation potential is related to the HOMO energy level, while the reduction potential is related to the LUMO energy level.

Experimental Setup for Cyclic Voltammetry

Caption: A typical three-electrode setup for cyclic voltammetry.[11]

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of a tetraphenylpyridinium salt.

Materials:

-

Tetraphenylpyridinium salt

-

Anhydrous, degassed electrochemical solvent (e.g., acetonitrile, dichloromethane)

-

Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆)[13]

-

Potentiostat with a three-electrode cell:

-

Working electrode (e.g., glassy carbon)

-

Reference electrode (e.g., Ag/AgCl)

-

Counter electrode (e.g., platinum wire)

-

-

Inert gas (e.g., argon or nitrogen) for deaeration

Procedure:

-

Solution Preparation: Dissolve the tetraphenylpyridinium salt and the supporting electrolyte in the solvent inside the electrochemical cell.

-

Deaeration: Bubble an inert gas through the solution for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements. Maintain an inert atmosphere over the solution during the experiment.

-

Electrode Polishing: Polish the working electrode surface before each experiment (e.g., with alumina slurry) to ensure a clean and reproducible surface.

-

CV Measurement:

-

Connect the electrodes to the potentiostat.

-

Set the potential window to a range where the redox events are expected.

-

Start the potential scan at a specific scan rate (e.g., 100 mV/s). The potential is swept from a starting potential to a switching potential and then back to the start.[14]

-

-

Data Analysis:

-

The resulting cyclic voltammogram will show peaks corresponding to oxidation and reduction events.

-

Determine the peak potentials (E_pa for anodic peak, E_pc for cathodic peak).

-

The half-wave potential (E₁/₂) can be estimated as the average of the anodic and cathodic peak potentials and is an approximation of the formal redox potential.

-

Data Summary

The following table provides representative photophysical and electrochemical data for a generic tetraphenylpyridinium salt. Note that these values can vary significantly based on the specific molecular structure and the solvent used.

| Property | Symbol | Typical Value | Technique |

| Absorption Maximum | λ_abs | 350 - 450 nm | UV-Vis Spectroscopy |

| Emission Maximum | λ_em | 450 - 550 nm | Fluorescence Spectroscopy |

| Fluorescence Quantum Yield | Φ_F | 0.1 - 0.8 | Comparative Method |